Alkyne-SNAP
Description
Evolution of Bioorthogonal Chemistry and Protein Tagging Strategies
The study of biomolecules in their natural settings presents a formidable challenge due to the immense complexity of cellular systems. nih.gov Bioorthogonal chemistry, a term introduced in 2003, describes chemical reactions that can occur within a living system without interfering with its native biochemical processes. news-medical.netwikipedia.org These reactions have become indispensable for selectively modifying biological molecules in living organisms, providing new insights into cellular functions. nih.govresearchgate.net
The core principle of bioorthogonal chemistry is to use functional groups that are abiotic and react selectively with each other while remaining inert to the vast array of functional groups present in biological systems. news-medical.netacs.org Key characteristics of a bioorthogonal reaction include:
Compatibility with physiological conditions (temperature and pH). acs.org
High selectivity and yield, unaffected by water or endogenous molecules. acs.org
Rapid kinetics even at low concentrations, forming stable products. news-medical.netacs.org
Involvement of functional groups not naturally found in biological systems. acs.org
Early examples of bioorthogonal reactions include the Staudinger ligation, which is based on the reaction of azides with phosphines. wikipedia.orgacs.org This was followed by the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click reaction," and its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgeurjchem.com Other notable reactions include tetrazine ligations and oxime/hydrazone formations. researchgate.netnih.gov
Significance of Genetically Encoded Self-Labeling Protein Tags
A powerful strategy for protein labeling involves the use of genetically encoded self-labeling protein tags. tocris.comrsc.org These are proteins that can be fused to a protein of interest (POI) through genetic engineering. tocris.com The resulting fusion protein can then be specifically and covalently labeled with a small molecule probe, such as a fluorescent dye. tocris.comresearchgate.net
This approach offers several advantages over traditional methods like immunofluorescence or fluorescent proteins. Self-labeling tags allow for:
Specific covalent attachment: The labeling is highly specific and results in a stable covalent bond. neb-online.de
Versatility: A wide variety of functional molecules, including fluorophores, biotin (B1667282), or beads, can be attached to the protein of interest. neb-online.deneb-online.de
Live-cell imaging: The use of cell-permeable substrates enables the study of protein dynamics in living cells. researchgate.netneb.com
Pulse-chase analysis: The ability to turn labeling on and off allows for the tracking of protein synthesis and turnover. neb-online.de
Prominent examples of self-labeling protein tags include SNAP-tag, CLIP-tag, and HaloTag. ptglab.com The SNAP-tag is derived from the human DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (hAGT). neb-online.deptglab.com It has been engineered to react specifically with O⁶-benzylguanine (BG) derivatives, transferring the substituent from the BG to its own active site. ptglab.comptglab.com The CLIP-tag is a modified version of the SNAP-tag that reacts with O²-benzylcytosine (BC) derivatives, allowing for the simultaneous and orthogonal labeling of two different proteins in the same cell. neb-online.deneb-online.de
Principles of Bioorthogonal Reactivity in Live Systems
Bioorthogonal reactivity in living systems is a two-step process. First, a bioorthogonal functional group, or "chemical reporter," is introduced into a target biomolecule. nih.govnews-medical.net For proteins, this can be achieved by fusing the protein to a self-labeling tag like SNAP-tag. researchgate.net The second step involves introducing a probe molecule that carries a complementary functional group. news-medical.netresearchgate.net This probe then reacts specifically and covalently with the chemical reporter on the target biomolecule. news-medical.netresearchgate.net
The success of this approach hinges on the "orthogonality" of the reaction—its ability to proceed without cross-reacting with the multitude of other molecules present in the cell. acs.org The reactants must be stable under physiological conditions and not be toxic to the living system. acs.org The reaction should also be fast enough to allow for the labeling of even low-abundance proteins. acs.org The development of bioorthogonal reactions with rapid kinetics, such as tetrazine ligation and certain "click" chemistry reactions, has been crucial for advancing the field. eurjchem.comacs.org
Defining Alkyne-SNAP as a Bifunctional Chemical Probe
This compound is a chemical compound that serves as a bifunctional probe within the framework of SNAP-tag technology. medchemexpress.comiris-biotech.de It is essentially an O⁶-benzylguanine (BG) molecule that has been chemically modified to include a terminal alkyne group. medchemexpress.comrsc.org This bifunctional nature is key to its utility in chemical biology.
Chemical probes are small molecules used to study the function of proteins and other biomolecules. nih.gov Bifunctional probes, in particular, contain two distinct functional moieties. acs.orgresearchgate.net In the case of this compound, one function is to bind to the SNAP-tag, and the other is to provide a reactive handle for further chemical modification. medchemexpress.comiris-biotech.de
Conceptual Framework of this compound Conjugation
The conjugation of this compound follows a two-step process that leverages both the specificity of the SNAP-tag and the versatility of click chemistry.
SNAP-tag Labeling: The benzylguanine portion of the this compound molecule reacts specifically and covalently with the SNAP-tag protein, which is genetically fused to a protein of interest. medchemexpress.comiris-biotech.de This reaction is catalyzed by the SNAP-tag itself, which acts as a "suicide enzyme," transferring the alkyne-modified benzyl (B1604629) group to one of its own cysteine residues. ptglab.comrsc.org This initial step effectively attaches an alkyne group to the protein of interest.
Click Chemistry: The terminal alkyne group now serves as a reactive handle for a subsequent bioorthogonal reaction, most commonly a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This allows for the attachment of a second molecule, which can be a fluorophore, a biotin tag, or another probe, that has been functionalized with an azide (B81097) group. medchemexpress.comnih.gov
This two-step approach provides a modular and highly versatile platform for protein labeling. It allows researchers to first tag a protein of interest with a stable, bioorthogonal handle (the alkyne) and then, in a separate step, attach a wide variety of functional probes. rsc.orgnih.gov
Positioning this compound within the SNAP-tag Technology Landscape
Within the broader landscape of SNAP-tag technology, this compound represents a key innovation that expands the capabilities of this already powerful protein labeling system. While standard SNAP-tag substrates directly conjugate a functional molecule (like a fluorophore) to the SNAP-tag, this compound introduces an intermediate step that offers greater flexibility. neb.commedchemexpress.com
This is particularly advantageous for:
Multi-step labeling strategies: Researchers can first label a protein with this compound and then, at a later time or under different conditions, introduce the final functional probe.
Access to a wider range of probes: The use of click chemistry opens up the possibility of using any azide-modified probe, significantly expanding the toolkit available for protein labeling. rsc.orgnih.gov
Combinatorial labeling: In principle, different azide-containing probes could be used to label different populations of the same this compound-tagged protein.
Other modified SNAP-tag substrates also exist, such as those containing azides, DBCO, or maleimide (B117702) groups, which similarly provide handles for further conjugation. iris-biotech.de this compound is a prominent member of this family of "clickable" SNAP-tag substrates. iris-biotech.de
The development of such bifunctional probes underscores the continuous evolution of protein labeling technologies, driven by the need for greater control, versatility, and specificity in the study of complex biological systems.
Interactive Data Tables
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-(4-(((2-amino-9H-purin-6-yl)oxy)methyl)benzyl)pent-4-ynamide | iris-biotech.de |
| Synonyms | Alkyne-Benzylguanine, Alkyne-BG | iris-biotech.de |
| Molecular Formula | C18H18N6O2 | iris-biotech.deiris-biotech.de |
| Molecular Weight | 350.38 g/mol | iris-biotech.deiris-biotech.de |
| CAS Number | 1104822-07-2 | iris-biotech.deiris-biotech.de |
Key Bioorthogonal Reactions
| Reaction | Description | Key Features | Reference |
|---|---|---|---|
| Staudinger Ligation | Reaction between an azide and a phosphine. | One of the first bioorthogonal reactions. | wikipedia.orgacs.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click" reaction between an azide and a terminal alkyne, catalyzed by copper(I). | High efficiency and specificity. | eurjchem.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free "click" reaction between an azide and a strained alkyne. | Biocompatible for in vivo applications due to the absence of a toxic catalyst. | wikipedia.orgeurjchem.com |
| Tetrazine Ligation | An inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. | Exceptionally fast reaction kinetics. | eurjchem.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]pent-4-ynamide |
InChI |
InChI=1S/C18H18N6O2/c1-2-3-4-14(25)20-9-12-5-7-13(8-6-12)10-26-17-15-16(22-11-21-15)23-18(19)24-17/h1,5-8,11H,3-4,9-10H2,(H,20,25)(H3,19,21,22,23,24) |
InChI Key |
LJNIWJCQOXKHLF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
Mechanistic Elucidation of Alkyne Snap Bioorthogonal Conjugation
Molecular Mechanism of Benzylguanine Moiety Interaction with SNAP-tag
The foundation of the Alkyne-SNAP system lies in the highly specific interaction between the SNAP-tag protein and its benzylguanine substrate.
Enzymatic Reaction and Covalent Adduct Formation
The SNAP-tag is an engineered version of the human DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). nih.govbiosyn.com This 20 kDa protein has been mutated to react specifically and rapidly with O6-benzylguanine (BG) derivatives. biosyn.comneb.com The reaction involves the covalent attachment of the substituted benzyl (B1604629) group from the BG substrate to the catalytic cysteine residue within the active site of the SNAP-tag protein. biosyn.comresearchgate.net This process forms a stable thioether bond and releases guanine (B1146940) as a byproduct. neb.comnih.gov The rate of this reaction is largely independent of the chemical nature of the probe attached to the BG molecule, allowing for a wide variety of functionalities to be incorporated. neb.com The formation of this covalent adduct can be robust, with some reactions reaching maximal yield in as little as 10 minutes. nih.govgoogle.com
Specificity and Irreversibility of SNAP-tag Labeling
The labeling of SNAP-tag with BG derivatives is highly specific due to the unique interaction between the enzyme and its substrate. researchgate.netbitesizebio.com The BG substrates are chemically inert towards other cellular proteins, which minimizes non-specific labeling. biosyn.comneb.com This specificity is a key advantage over other labeling methods. Furthermore, the covalent bond formed between the SNAP-tag and the BG derivative is irreversible. nih.govneb.comresearchgate.net This stable linkage makes the SNAP-tag system particularly well-suited for applications requiring long-term tracking or quantification of labeled proteins. nih.govresearchgate.net The irreversible nature of the bond also allows for pulse-chase experiments, where different generations of a protein can be labeled with distinct probes. researchgate.net
Alkyne-Mediated Secondary Bioorthogonal Click Chemistry Reactions
Once the alkyne functionality is attached to the protein of interest via the SNAP-tag, it can be used in a variety of secondary bioorthogonal "click" chemistry reactions for further labeling and analysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Applications
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click chemistry reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). medchemexpress.comcreativepegworks.comwikipedia.org This reaction is known for its high yield, specificity, and rapid kinetics, with rate accelerations of 10^7 to 10^8 compared to the uncatalyzed reaction. organic-chemistry.org In the context of this compound, a protein labeled with an alkyne can be further modified with an azide-containing molecule in the presence of a copper(I) catalyst. medchemexpress.comrsc.orgresearchgate.net The reaction is tolerant of a wide range of functional groups and can be performed in aqueous conditions, making it suitable for biological applications. organic-chemistry.org To mitigate the potential toxicity of copper, ligands such as tris(triazolyl)methylamine can be used to stabilize the Cu(I) ion and accelerate the reaction. nih.govresearchgate.net Chelation-assisted CuAAC, where the SNAP-tag substrate contains a copper-chelating group, can further enhance the reaction rate and reduce the required copper concentration, making it more compatible with live-cell imaging. rsc.orgresearchgate.netresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives
To circumvent the need for a potentially toxic copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. acs.orgacs.orgnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a catalyst. creativepegworks.comacs.orgacs.org The high ring strain of the cyclooctyne provides the driving force for the reaction. acs.org In this compound applications, a protein tagged with an alkyne can be reacted with an azide-functionalized cyclooctyne derivative, or conversely, a SNAP-tag can be labeled with a BG-azide and then reacted with a cyclooctyne-containing probe. acs.orgnih.gov While SPAAC avoids copper toxicity, it can sometimes lead to non-specific background staining due to reactions with thiols. nih.gov Careful optimization of reactant concentrations can help to minimize these side reactions. nih.gov
Exploration of Alternative Click Chemistries for this compound Conjugation
Beyond CuAAC and SPAAC, other click chemistry reactions are being explored for use with this compound. One notable example is the inverse electron demand Diels-Alder (IEDDA) reaction. acs.orgrsc.org This reaction occurs between an electron-rich dienophile, such as a strained alkyne or alkene, and an electron-poor diene, like a tetrazine. acs.orgrsc.org IEDDA reactions are known for their exceptionally fast kinetics, often orders of magnitude faster than CuAAC, which allows for labeling at very low concentrations. acs.orgrsc.org In a two-step labeling strategy, SNAP-tag can be used to introduce a strained alkene, which then rapidly reacts with a tetrazine-functionalized probe. acs.orgnih.gov The orthogonality of SPAAC and IEDDA has been demonstrated, allowing for the simultaneous labeling of two different intracellular targets using SNAP- and CLIP-tags. acs.orgnih.gov Another emerging reaction is the strain-promoted alkyne-nitrone cycloaddition (SPANC), which offers comparable reaction rates to some click reactions and uses more stable starting materials. acs.org
Synthetic Strategies and Derivatization of Alkyne Snap Analogs
Synthesis of Core Alkyne-Conjugated Benzylguanine Scaffold
The synthesis of the Alkyne-SNAP core structure, an alkyne-conjugated O6-benzylguanine, is a multi-step process that begins with a protected guanine (B1146940) derivative. A key strategy involves the coupling of a benzylguanine amine with an alkyne-containing carboxylic acid.
A reported synthesis starts with a known guanine derivative which is converted to an O6-benzylguanine (BG) intermediate over several steps. This BG derivative is then coupled with 4-pentynoic acid to yield the desired BG-alkyne product. lumiprobe.commedchemexpress.com The reaction involves forming an amide bond between the aminomethyl group on the benzylguanine and the carboxylic acid of the alkyne-containing molecule. This is typically achieved using standard peptide coupling reagents. antibodies.comlumiprobe.com For instance, a solution of 4-pentynoic acid and an activating agent like PyBOP is prepared in an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere. The O6-(4-aminomethyl-benzyl)guanine is then added to this solution to initiate the coupling reaction, which proceeds over several hours to form the final this compound product. lumiprobe.com
Modular Derivatization of this compound for Functionalization
The terminal alkyne group of this compound is the gateway to its vast functional potential. It serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. medchemexpress.comaatbio.comacs.org This allows for the modular attachment of a wide variety of molecules bearing an azide (B81097) group, enabling the creation of tailored probes for specific applications. medchemexpress.comaatbio.com
Integration of Fluorescent Reporters via Click Chemistry
A primary application of this compound is the creation of fluorescent probes for cellular imaging. mdpi.comresearchgate.net This is achieved by reacting this compound with an azide-modified fluorescent dye. The CuAAC reaction forms a stable triazole linkage between the this compound and the fluorophore. lumiprobe.combiotium.com A diverse palette of fluorescent reporters across the visible spectrum can be integrated, including:
Fluorescein and its derivatives: These green-emitting dyes are widely used for cellular imaging. lumiprobe.com
Rhodamine and its derivatives: Dyes like Rhodamine 6G (R6G) and tetramethylrhodamine (B1193902) (TAMRA) offer bright and photostable fluorescence in the orange-red region of the spectrum. lumiprobe.comaatbio.com
Cyanine dyes: Fluorophores such as Cy5 provide emission in the far-red and near-infrared regions, which is advantageous for in vivo imaging due to reduced background fluorescence. lumiprobe.commedchemexpress.com
The choice of fluorophore can be tailored to the specific experimental requirements, such as the excitation wavelength available on a microscope or the need for multiplexed imaging with other fluorescent probes. mdpi.com
Conjugation with Affinity Tags (e.g., Biotin)
This compound can be readily conjugated with affinity tags, with biotin (B1667282) being a prominent example. This is accomplished by reacting this compound with an azide-functionalized biotin molecule via click chemistry. medchemexpress.comantibodies.com The resulting this compound-biotin conjugate allows for the biotinylation of SNAP-tag fusion proteins. neb.com This enables a range of applications, including the detection of labeled proteins with streptavidin-conjugated fluorophores or their capture and purification using streptavidin-coated beads for interaction studies. neb.com The structure of a common biotin alkyne features a terminal alkyne group ready for reaction with an azide-modified molecule. antibodies.comlumiprobe.com
Incorporation of PEG-Linkers in this compound Derivatives
To enhance the solubility and bioavailability of this compound derivatives, polyethylene (B3416737) glycol (PEG) linkers can be incorporated into their structure. nih.govnih.gov The synthesis of Alkyne-PEG-SNAP involves using a PEG spacer that is functionalized with both an alkyne group and the benzylguanine moiety. nih.gov These PEG linkers can vary in length, which can be optimized to modulate the properties of the final probe. nih.gov For instance, a longer PEG chain can increase the hydrodynamic radius of the labeled protein, potentially influencing its behavior and interactions within the cellular environment. nih.gov
Development of Novel Alkyne-Containing Probes and Reporters
The modularity of the this compound system has facilitated the development of innovative probes and biosensors for studying protein function in living cells. researchgate.netbiorxiv.org By coupling this compound to specific recognition elements or environmentally sensitive dyes, researchers can create tools to investigate dynamic cellular processes.
One notable application is the creation of fluorescent biosensors. For example, a biosensor for the activation of the small GTPase Cdc42 was developed by positioning a SNAP-tag within a Cdc42-binding peptide. Labeling this construct with a solvatochromic dye conjugated to this compound resulted in a probe that exhibits a change in its fluorescence emission upon Cdc42 activation, enabling ratiometric imaging of this signaling event. researchgate.netbiorxiv.org
Furthermore, this compound-based probes are instrumental in cellular imaging studies to visualize the localization and dynamics of specific proteins. mdpi.comnih.gov The ability to attach a variety of functional groups allows for the creation of multimodal probes, for instance, by combining a fluorescent reporter with an affinity tag for correlative light and electron microscopy. The development of such sophisticated tools continues to expand the applications of this compound in chemical biology and biomedical research.
Advanced Methodologies Employing Alkyne Snap in Biological Systems
Computational Approaches for Alkyne-Tag Analysis
Computational chemistry has become an indispensable tool for interpreting experimental data derived from alkyne-tagged molecules like Alkyne-SNAP. chemrxiv.orgresearchgate.net These theoretical methods provide a molecular-level understanding of the vibrational properties of the alkyne tag and its response to the surrounding biological environment. By modeling the system, researchers can predict spectroscopic features, rationalize observed spectral shifts, and guide the design of new, more sensitive probes. aip.orgrsc.org
Vibrational Analysis of Alkyne C≡C Stretch in Molecular Environments
The carbon-carbon triple bond (C≡C) of an alkyne group possesses unique vibrational characteristics that make it an excellent spectroscopic reporter. nih.gov Its stretching vibration gives rise to a strong signal in a region of the Raman spectrum (typically 1800–2600 cm⁻¹) that is largely free from interference from endogenous biomolecules, often referred to as the "biomolecular silent region" or "Raman window". aip.orgresearchgate.netrsc.org This allows for clear detection of the alkyne tag against the complex background of a cell. nih.gov
The precise frequency of the C≡C stretching vibration is not static; it is highly sensitive to the local molecular environment, a phenomenon known as solvatochromism. nih.govresearchgate.net This sensitivity allows the alkyne tag to serve as a probe, where shifts in its vibrational frequency can report on properties of its immediate surroundings, such as polarity and hydrogen bonding interactions. nih.govchemrxiv.org For instance, studies have shown that the C≡C frequencies of terminal alkynes are strongly correlated with the electron-donating parameters of the local environment. nih.gov More strongly electron-donating and polarizing solvents tend to induce lower C≡C stretching frequencies and broader line widths. nih.gov
Computational investigations are crucial for interpreting these spectral shifts. nih.gov A robust method for accurately calculating alkyne vibrational frequencies involves applying the discrete variable representation (DVR) method to a localized version of the C≡C stretch normal mode. aip.orgresearchgate.net This approach effectively isolates the C≡C vibration from other molecular motions, simplifying the calculation. aip.org Research has quantified the errors associated with this method—including vibrational localization, anharmonic normal mode isolation, and discretization of the potential energy surface—and found them to be small and often self-canceling. nih.govdntb.gov.ua This results in a computational method with low error compared to both experimental results and other anharmonic vibrational methods. chemrxiv.org
Deuteration of the terminal alkyne provides another avenue for analysis. Replacing the alkynyl hydrogen with deuterium (B1214612) results in a significant red-shift of the C≡C vibrational frequency. rsc.org This isotopic editing allows for two-color Raman imaging, enabling the distinction and simultaneous observation of structurally similar molecules within a live cell. rsc.org
Below is a table summarizing the characteristic infrared (IR) absorption frequencies for various alkyne-related vibrations.
| Vibration Type | Frequency Range (cm⁻¹) | Intensity | Notes |
| Terminal Alkyne ≡C-H Stretch | 3250 – 3350 | Strong, Narrow | A key indicator for terminal alkynes. libretexts.orgorgchemboulder.com |
| Alkyne C≡C Stretch | 2100 – 2250 | Weak to Medium | The intensity is generally weaker for internal alkynes. libretexts.orgorgchemboulder.com |
| Terminal Alkyne ≡C-H Bend | 610 – 700 | Strong | Another characteristic bend for terminal alkynes. orgchemboulder.com |
This table presents generalized frequency ranges. The exact frequency is sensitive to the molecular structure and environment. nih.govlibretexts.org
Density Functional Theory (DFT) Applications in this compound Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for studying alkyne-tagged systems due to its favorable balance of computational cost and accuracy. columbia.edu DFT calculations are instrumental in predicting and understanding the electronic structure and associated properties of molecules, making them highly suitable for analyzing the this compound system. mdpi.com Applications range from predicting vibrational frequencies to modeling complex interactions within a protein's binding pocket. nih.govsouthampton.ac.uk
A primary application of DFT in this context is the accurate calculation of the alkyne C≡C vibrational frequency. aip.org By comparing DFT-calculated frequencies with experimental data from IR or Raman spectroscopy, researchers can validate their structural models and gain confidence in their interpretation of the spectra. nih.gov These calculations can model the effects of different solvents, substituent groups, and local electric fields on the vibrational frequency, providing a theoretical basis for the observed solvatochromism. nih.gov
The choice of the density functional and basis set is critical for obtaining accurate results. aip.org Studies have systematically tested various density functionals and found that some, like the nonempirical TPSS-D3 functional with dispersion corrections, perform surprisingly well for calculating alkyne frequencies at a relatively low computational cost. researchgate.netnih.gov Furthermore, the inclusion of diffuse basis functions has been shown to be important for achieving high accuracy in computed frequencies. chemrxiv.orgaip.org
Below is an interactive data table comparing the performance of selected DFT functionals in calculating the vibrational frequency of a model alkyne, 1-hexyne (B1330390).
| DFT Functional | Basis Set | Calculated C≡C Frequency (cm⁻¹) | Deviation from Experiment (cm⁻¹) |
| B3LYP | 6-31G* | 2120 | +4 |
| TPSS-D3 | aug-cc-pVTZ | (Varies by study) | (Generally low error) |
Experimental frequency for 1-hexyne C≡C stretch is approximately 2126 cm⁻¹. The B3LYP calculation shows a red-shift upon deuteration to 1972 cm⁻¹, a shift of 148 cm⁻¹. rsc.orgorgchemboulder.com The TPSS-D3 functional is noted for its good performance across various terminal alkynes. nih.gov
Beyond frequency calculations, DFT is used to investigate the entire potential energy surface of the alkyne tag within its environment. nih.gov This allows for the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the alkyne probe and the surrounding amino acid residues of the SNAP-tag protein. mdpi.com Such detailed analyses are crucial for understanding how the protein environment modulates the spectroscopic properties of the alkyne tag and for the rational design of future protein-ligand systems for bioimaging. rsc.orgsouthampton.ac.uk
Diverse Research Applications of Alkyne Snap
Site-Specific Protein Labeling and Visualization
The Alkyne-SNAP system provides a robust and highly specific method for labeling proteins for cellular imaging. The process involves two key steps: first, the protein of interest, genetically fused to a SNAP-tag, is expressed in cells. Second, the cells are treated with this compound, which covalently links an alkyne group to the SNAP-tagged protein. iris-biotech.de This alkyne-tagged protein can then be visualized by introducing a reporter molecule, typically an azide-conjugated fluorophore, which selectively binds to the alkyne via a click chemistry reaction. rsc.org This modularity allows researchers to choose from a wide array of fluorescent dyes to best suit their experimental needs. plos.org
The this compound labeling strategy is extensively used for fluorescence microscopy to determine the subcellular localization of proteins. neb.com After labeling a SNAP-fusion protein with this compound, a researcher can introduce an azide-modified fluorescent dye. This dye will covalently attach to the alkyne handle, rendering the protein of interest fluorescent. rsc.org This method is compatible with both live and fixed cells, as the SNAP-tag remains active even after fixation procedures. neb.com The high specificity of the SNAP-tag reaction with the benzylguanine substrate minimizes non-specific background labeling, resulting in clear, high-contrast images of the target protein within the cellular environment. acs.org
The precision of this compound labeling is particularly advantageous for advanced imaging techniques like super-resolution microscopy. These methods, which can visualize cellular structures beyond the diffraction limit of light, require probes with bright, photostable fluorophores attached at a high density and with precise stoichiometry to the target protein. The SNAP-tag system meets these requirements by ensuring a one-to-one labeling ratio. chimia.ch For example, Stimulated Emission Depletion (STED) microscopy has been successfully used to visualize SNAP-tagged proteins like Cep41, a microtubule-binding protein, after labeling with a suitable dye, providing detailed images of its association with subcellular structures. rsc.org The ability to use small, bright, and robust organic dyes via the this compound and click chemistry workflow overcomes some of the limitations associated with the size and photophysical properties of traditional fluorescent proteins. chimia.ch
The covalent and highly specific nature of the this compound labeling system is ideal for studying the dynamics of proteins in living cells. neb.com It enables researchers to perform pulse-chase experiments to track different populations of a protein over time. In a typical pulse-chase experiment, a cell expressing a SNAP-fusion protein is first incubated (pulsed) with this compound and then a specific azide-fluorophore (e.g., a green dye), labeling the existing protein population. After a period of time during which new proteins are synthesized, the cell can be incubated (chased) with a second, different azide-fluorophore (e.g., a red dye). This second dye will only label the newly synthesized SNAP-fusion proteins. This dual-color labeling allows for the direct visualization and tracking of protein synthesis, trafficking, and degradation in real-time within the same cell. neb.com This approach has been used to monitor dynamic processes such as the internalization of cell surface receptors. neb-online.de
Proteomic Profiling and Post-Translational Modification Analysis
Beyond imaging, the alkyne handle introduced by this compound serves as a crucial tool for proteomic analysis. By attaching a biotin (B1667282) tag via click chemistry, researchers can specifically enrich and identify tagged proteins from complex cellular mixtures using mass spectrometry.
Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. mdpi.comnih.gov These activity-based probes (ABPs) typically consist of a reactive group that covalently binds to an enzyme's active site and a reporter tag, which is often a small, bioorthogonal handle like an alkyne. mdpi.commdpi.com
While this compound itself is not an ABP, the underlying technology is highly complementary. The SNAP-tag system can be adapted to create probes for detecting specific enzymatic activities or molecules. For instance, researchers have designed benzylguanine substrates linked to sensing moieties, such as boronate esters, to create targeted fluorescent probes that report on local hydrogen peroxide concentrations within specific organelles. acs.org In a broader context, once ABPP screens using alkyne-tagged ABPs identify novel protein targets, the SNAP-tag system can be employed for validation. nih.gov The identified protein can be fused to a SNAP-tag to conduct detailed follow-up studies on its localization, dynamics, and interactions using the versatile labeling options the tag provides. rsc.org Furthermore, analogs of the this compound substrate, such as those where the alkyne is replaced with an azide (B81097) (e.g., Azide-SNAP), can be used to convert the SNAP-tagged protein into a "clickable" form, which can then react with a wide array of alkyne-derivatized molecules for various applications. iris-biotech.denih.gov
A primary application of this compound in proteomics is the enrichment of specific proteins for identification by mass spectrometry (MS). The workflow involves labeling a SNAP-fusion protein with this compound, followed by a click chemistry reaction with an azide-biotin conjugate. mdpi.com The resulting biotinylated protein can then be selectively captured and enriched from a complex cell lysate using streptavidin-coated beads. neb.com
A significant advancement in this workflow is the use of cleavable linkers within the azide-biotin probe. mdpi.com These linkers allow the captured proteins to be released from the streptavidin beads under mild conditions before MS analysis, which improves the sensitivity and number of identified proteins. For example, studies comparing cleavable and non-cleavable linkers in biorthogonal noncanonical amino acid tagging (BONCAT) have shown that cleavable linkers can more than double the number of identified peptides. mdpi.com This enhancement is attributed to several factors, including more efficient release and reduced interference from the biotin tag itself during mass spectrometry. mdpi.combiorxiv.org This "tag-free" detection strategy significantly enhances the power of proteomic analysis of specifically labeled proteins. mdpi.com
Interactive Data Table: Comparison of Linker Strategies for Mass Spectrometry Enrichment
| Feature | Uncleavable Biotin-Alkyne | Cleavable Biotin-Alkyne (e.g., DADPS) | Advantage of Cleavable Linker |
| Enrichment | Proteins/peptides are captured via biotin-streptavidin interaction. neb.com | Proteins/peptides are captured via biotin-streptavidin interaction. neb.com | Both methods provide strong enrichment. |
| Elution | Harsh conditions (e.g., boiling, denaturation) are required to release proteins, which can lead to co-elution of streptavidin. | Mild conditions (e.g., acid cleavage) are used to release the captured molecules, leaving biotin and streptavidin behind. mdpi.comacs.org | Cleaner sample, reduced background, and higher sensitivity. mdpi.com |
| MS Detection | The large biotin tag remains on the peptides, which can interfere with ionization and fragmentation. | The tag is cleaved, leaving only a small chemical remnant on the peptide, which is less likely to interfere with MS analysis. acs.org | Improved peptide identification and quantification. mdpi.combiorxiv.org |
| Identifications | Lower number of identified proteins and peptides. mdpi.com | Significantly higher number of identified proteins and peptides (often more than double). mdpi.combiorxiv.org | Greater depth of proteomic analysis. biorxiv.org |
Analysis of S-Fatty Acylation and Acetylation with Alkyne-Containing Chemical Reporters
The study of post-translational modifications (PTMs) such as S-fatty acylation and acetylation is crucial for understanding protein function, localization, and stability. springernature.comnih.gov A powerful method to investigate these modifications involves metabolically labeling proteins with chemical reporters that contain a bioorthogonal handle, such as an alkyne group. nih.govpnas.orgfrontiersin.org
For analyzing S-fatty acylation, cells are incubated with fatty acid analogues containing a terminal alkyne, such as alkyne-tagged palmitic acid (e.g., alk-16). pnas.orgnih.gov These reporters are incorporated into proteins by the cell's natural metabolic pathways. frontiersin.orgresearchgate.net Similarly, for studying acetylation, cells can be fed with alkynyl-acetate analogues, which are converted into alkynyl-acetyl-CoA and used by lysine (B10760008) acetyltransferases (KATs) to modify proteins. nih.govnih.gov
Once incorporated, the alkyne handle on the modified proteins allows for their detection and identification. nih.govfrontiersin.org After cell lysis, the alkyne-tagged proteins can be reacted with an azide-functionalized probe—such as a fluorophore (e.g., azide-rhodamine) or an affinity tag (e.g., azide-biotin)—via click chemistry. pnas.orgnih.gov This enables the visualization of modified proteins by in-gel fluorescence scanning or their enrichment for identification by mass spectrometry. frontiersin.orgnih.gov This chemical reporter strategy has been instrumental in the proteome-wide identification of S-fatty acylated and acetylated proteins. nih.govnih.gov
While this method reveals global changes in protein acylation, the SNAP-tag system can be employed to study these modifications on a specific protein of interest (POI). By fusing the POI to a SNAP-tag, the protein can be selectively isolated or tracked. Researchers can then determine if this specific protein has incorporated the alkyne-containing fatty acid or acetate (B1210297) reporter, thereby confirming its acylation status and allowing for a more targeted analysis of its modification dynamics.
| Modification | Alkyne Reporter Example | General Principle | Detection Method | Key Findings |
|---|---|---|---|---|
| S-Fatty Acylation (Palmitoylation) | Alkyne-tagged palmitic acid (alk-16) | Metabolic incorporation of the alkyne-fatty acid into proteins via thioester linkages to cysteine residues. pnas.orgnih.gov | Click chemistry reaction with azide-fluorophore for in-gel fluorescence or azide-biotin for affinity purification and mass spectrometry. frontiersin.orgnih.gov | Enabled global profiling of S-acylomes and identification of numerous S-fatty acylated proteins. springernature.comresearchgate.net |
| Acetylation | Alkynyl-acetate analogues (e.g., sodium 4-pentynoate) | Metabolic conversion to alkynyl-acetyl-CoA and incorporation onto lysine residues by lysine acetyltransferases (KATs). nih.govnih.gov | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent or biotinylated azide probes. nih.govnih.gov | Allowed for in-gel visualization and proteome-wide identification of acetylated proteins and specific sites of lysine acetylation. nih.gov |
Metabolic Labeling Strategies for Protein Synthesis and Turnover Studies
Understanding the dynamics of protein synthesis and degradation is fundamental to cell biology. Metabolic labeling with non-canonical amino acids (ncAAs) provides a robust method for monitoring these processes. elifesciences.orgbiorxiv.org By introducing an amino acid analogue bearing an azide or alkyne group, newly synthesized proteins can be tagged and tracked over time. elifesciences.org
A common strategy involves using the methionine analogue L-azidohomoalanine (AHA), which is recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins during translation. biorxiv.org These azide-labeled nascent proteins can then be detected by click chemistry using an alkyne-functionalized reporter, such as a biotin-alkyne for enrichment or a fluorescent alkyne for imaging. elifesciences.orgbiorxiv.org By performing pulse-chase experiments—where cells are first pulsed with AHA and then chased with normal methionine—the degradation rates (turnover) of the labeled protein population can be measured. biorxiv.org This approach has been used to determine the half-lives of thousands of proteins in various cell types and tissues. biorxiv.orgnih.gov
The SNAP-tag offers a complementary, protein-specific approach to studying protein turnover. nih.gov A protein of interest can be fused to a SNAP-tag, which is then pulse-labeled with a fluorescent substrate. The decay in fluorescence of this specific protein population is monitored over time, allowing for the calculation of its degradation rate and half-life. nih.gov Combining these approaches allows for both global and protein-specific insights. For instance, after global labeling with AHA, a specific SNAP-tagged protein can be purified to study its individual synthesis and turnover rate in response to various stimuli. The this compound reagent can be used to attach a specific probe to the SNAP-tag, facilitating its detection or isolation in these complex experiments.
| Technique | Probe/Tag | Methodology | Application |
|---|---|---|---|
| BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging) | L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) | Pulse-labeling of cells with the nCAA, followed by lysis and click chemistry with an alkyne/azide reporter to tag newly synthesized proteins for analysis. biorxiv.org | Measuring rates of global or cell-type-specific protein synthesis. elifesciences.orgbiorxiv.org |
| Pulse-Chase Analysis | AHA or other nCAAs | Cells are pulsed with the nCAA to label a cohort of proteins and then chased with normal media. The disappearance of the labeled protein population is tracked over time. biorxiv.org | Determining global protein degradation rates and half-lives. nih.gov |
| Fluorescent Tag Degradation Assay | SNAP-tag | A SNAP-tag fusion protein is pulse-labeled with a fluorescent ligand. The decay of fluorescence intensity is measured over time using microscopy or flow cytometry. nih.gov | Measuring the degradation rate of a specific protein of interest. nih.gov |
Bioconjugation for Functional Studies and Material Science
The this compound reagent is a cornerstone for bioconjugation, enabling the site-specific attachment of a wide array of molecules to proteins. medchemexpress.comiris-biotech.de This covalent modification strategy has found applications in creating functional protein probes, immobilizing proteins onto surfaces, and designing sophisticated nanomaterials. nih.govmdpi.com
Conjugation of Functional Molecules to this compound Fusions
The primary application of this compound is to install an alkyne handle onto a SNAP-tagged protein of interest. medchemexpress.comiris-biotech.demedchemexpress.com This alkyne group serves as a versatile chemical handle for subsequent conjugation to any molecule carrying a complementary azide group via click chemistry. medchemexpress.commedchemexpress.com This two-step process allows for the covalent attachment of a diverse range of functional molecules that may not be readily available as benzylguanine derivatives.
This method has been used to attach:
Fluorophores: For advanced imaging applications, an azide-containing fluorescent dye can be clicked onto the alkyne-labeled protein. rsc.org
Biotin: For affinity purification, pulldown assays, or detection using streptavidin conjugates.
Supramolecular Moieties: For example, ferrocene (B1249389) has been attached to SNAP-tagged proteins via a click reaction, enabling the study of host-guest interactions and the reversible assembly of proteins on surfaces. mdpi.com
Photochromic Ligands: To create photoswitchable proteins whose function can be controlled by light. medchemexpress.com
The high efficiency and specificity of both the SNAP-tag reaction and the subsequent click reaction ensure that the protein is selectively and stoichiometrically labeled at the desired site. mdpi.com
Covalent Immobilization of this compound Tagged Proteins on Surfaces
The ability to immobilize proteins on solid supports with controlled orientation and density is critical for applications such as biosensors, protein microarrays, and studying cell adhesion. nih.gov The SNAP-tag system provides an effective method for achieving site-specific, covalent immobilization. nih.govresearchgate.net
In one approach, a surface (e.g., glass, gold, or a polymer) is functionalized with an azide-terminated monolayer. nih.gov A protein of interest fused to a SNAP-tag is first labeled with this compound. This alkyne-functionalized protein can then be covalently "clicked" onto the azide-coated surface. This strategy ensures a stable, covalent linkage and a uniform orientation of the immobilized protein, which is often crucial for its function. nih.gov
Alternatively, the SNAP-tag fusion protein can be directly immobilized on a surface that has been pre-functionalized with a benzylguanine derivative. researchgate.net A variation of this involves using the SNAP-tag to attach a supramolecular guest molecule (like ferrocene) to the protein, which then specifically binds to a host-molecule (like cyclodextrin) coated on the surface, allowing for controlled, reversible immobilization. mdpi.com
Applications in Macromolecule-Based Nanomaterial Design
The fusion of nanotechnology and biology has led to the development of advanced functional materials. Alkyne-azide click chemistry is a key tool in this field for the construction of complex macromolecular architectures and nanocarriers. nih.govmdpi.com The this compound system provides a bridge to incorporate specific biological functionality into these materials.
By using this compound, researchers can precisely attach specific proteins to various azide-functionalized nanostructures, including:
Nanoparticles: Gold nanoparticles or quantum dots can be functionalized with proteins for targeted imaging and therapeutic delivery.
Vesicles and Liposomes: Immobilizing proteins on the surface of vesicles can be used to study membrane protein function or to create targeted drug delivery vehicles. mdpi.com
Polymersomes and Dendrimers: These complex polymers can be decorated with specific enzymes or antibodies to create biocatalytic reactors or targeted diagnostic agents. mdpi.com
Mesoporous Silica Nanoparticles (MSNs): Proteins can be attached to the surface of MSNs to act as gatekeepers, controlling the release of a drug cargo from the pores in response to specific biological signals. researchgate.net
This approach allows for the design of highly sophisticated biomaterials where the biological component (the protein) is attached in a covalent, site-specific, and oriented manner, maximizing its functionality within the nanomaterial construct. mdpi.commdpi.com
Comparative Studies and Methodological Refinements of Alkyne Snap Approaches
Performance Comparison of Alkyne-SNAP with Other Self-Labeling Tags (e.g., HaloTag, CLIP-tag)
The choice of a self-labeling protein tag is critical for experimental success, with factors such as size, labeling speed, and substrate specificity playing significant roles. The SNAP-tag, the core of the this compound system, is a 19.4 kDa protein derived from human O6-alkylguanine-DNA-alkyltransferase (hAGT). It competes with other popular tags like the 33 kDa HaloTag, derived from a bacterial haloalkane dehalogenase, and the CLIP-tag, an engineered variant of the SNAP-tag that reacts with benzylcytosine (BC) substrates.
A primary performance metric is the labeling kinetics. Systematic studies have shown that HaloTag7 can achieve nearly diffusion-limited labeling rates with certain rhodamine dyes, with rate constants that are over two orders of magnitude higher than those of SNAP-tag with corresponding substrates. However, the reaction speed of SNAP-tag is less affected by the nature of the attached probe compared to HaloTag, whose rates can vary over six orders of magnitude depending on the substrate. This suggests that while HaloTag may be faster for specific applications, SNAP-tag offers more consistent performance across a broader range of functional probes, including the alkyne handle of this compound. For instance, some non-fluorescent ligands react more efficiently with SNAP-tag than with HaloTag.
In terms of size, the SNAP-tag and CLIP-tag (both 182 amino acids) are considerably smaller than the HaloTag (295 amino acids), which can be an advantage in minimizing potential disruption to the function of the protein of interest. The orthogonality of the SNAP-tag and CLIP-tag systems is a key advantage, as they react with distinct substrates (benzylguanine for SNAP and benzylcytosine for CLIP), allowing for simultaneous, dual-color labeling of two different proteins within the same cell. This dual-labeling capability is a distinct feature not available when using HaloTag alone.
When considering applications in super-resolution microscopy, particularly with far-red silicon rhodamine (SiR) dyes, HaloTag has been shown to provide brighter signals and more stable fluorescence compared to SNAP-tag. This superiority is dye-dependent, and for experiments where the ultimate goal is not fluorescence imaging but rather the introduction of an alkyne handle for other purposes, the robust and versatile nature of the SNAP-tag system remains highly attractive.
| Feature | SNAP-tag | HaloTag | CLIP-tag |
| Size | 19.4 kDa (182 aa) | ~33 kDa (295 aa) | 19.4 kDa (182 aa) |
| Substrate | O6-benzylguanine (BG) derivatives | Chloroalkane linkers | O2-benzylcytosine (BC) derivatives |
| Labeling Kinetics | Generally slower than HaloTag but less substrate-dependent. | Can be very fast (near diffusion-limited) but highly substrate-dependent. | Similar kinetics to SNAP-tag. |
| Orthogonality | Orthogonal to CLIP-tag for dual labeling. | Not directly orthogonal to SNAP/CLIP. | Orthogonal to SNAP-tag for dual labeling. |
| Super-Resolution (SiR dyes) | Less bright signal compared to HaloTag. | Superior performance with brighter, more stable signals. | N/A |
Advancements in Click Chemistry Reagents for this compound Systems
The utility of the this compound system is critically dependent on the efficiency of the subsequent click chemistry reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Research has focused on optimizing the reagents involved to improve reaction rates and biocompatibility.
A significant challenge for in vivo applications of CuAAC is the cytotoxicity associated with the copper(I) catalyst. To mitigate this, efforts have focused on developing reagents that can accelerate the reaction at lower, less toxic copper concentrations. One successful strategy has been the development of copper-chelating azide (B81097) reporters. These reagents, such as those incorporating a picolyl azide motif, are designed to have a copper-chelating system within their structure. This feature effectively increases the local concentration of the copper catalyst at the site
Future Directions and Emerging Research Avenues for Alkyne Snap
Integration of Alkyne-SNAP with Advanced Imaging Modalities
The synergy between this compound and cutting-edge imaging techniques promises to provide unprecedented insights into complex biological systems. The ability to attach a variety of probes to SNAP-tagged proteins via the alkyne handle makes it a versatile tool for multimodal imaging.
Future research is exploring the integration of this compound with super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). By conjugating specific fluorescent dyes to the alkyne tag, researchers can overcome the diffraction limit of light, enabling the visualization of cellular structures and protein interactions at the nanoscale.
Furthermore, the combination of this compound with advanced imaging modalities like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) is a promising avenue. These techniques allow for the study of protein-protein interactions and conformational changes in real-time within living cells. By labeling interacting partners with appropriate donor and acceptor fluorophores via this compound and another orthogonal labeling method, scientists can gain dynamic information about cellular signaling pathways.
Another emerging area is the use of this compound in conjunction with label-free imaging techniques such as Raman microscopy. The alkyne group has a unique Raman signature in the "silent region" of the cellular spectrum, allowing for the specific detection and imaging of labeled proteins without the need for bulky fluorophores. rsc.org This approach, known as alkyne-tag Raman imaging (ATRI), minimizes potential perturbations to protein function and cellular processes. rsc.org
The table below summarizes the potential integration of this compound with various advanced imaging modalities.
| Imaging Modality | Potential Application with this compound | Expected Outcome |
| Super-Resolution Microscopy (STED, STORM) | Nanoscale localization of SNAP-tagged proteins. | High-resolution mapping of protein distribution and organization within cellular compartments. |
| Förster Resonance Energy Transfer (FRET) | Studying protein-protein interactions and conformational changes. | Dynamic analysis of molecular interactions and signaling events in living cells. |
| Alkyne-Tag Raman Imaging (ATRI) | Label-free detection and imaging of tagged proteins. | Specific visualization of proteins in their native environment with minimal perturbation. rsc.org |
| Correlative Light and Electron Microscopy (CLEM) | Bridging fluorescently labeled protein localization with ultrastructural context. | Precise localization of proteins within the detailed architecture of the cell. |
Expansion of this compound for Novel Proteomic Discovery
The application of this compound in proteomics is set to expand beyond simple protein identification. By combining this compound with sophisticated mass spectrometry-based techniques, researchers can delve deeper into the proteome to understand protein function, interactions, and post-translational modifications (PTMs).
One key area of development is in activity-based protein profiling (ABPP). By designing this compound probes that mimic natural enzyme substrates or inhibitors, scientists can selectively label and identify active enzymes within a complex proteome. This approach provides a functional readout of enzyme activity rather than just protein abundance.
Furthermore, this compound is being utilized in proximity-labeling proteomics to map protein-protein interaction networks. In this method, a SNAP-tagged protein of interest is functionalized with a reactive molecule via the alkyne handle. This molecule then labels nearby proteins, which can be subsequently enriched and identified by mass spectrometry. This provides a snapshot of the protein's immediate microenvironment within the cell.
The development of new this compound-based reagents will also facilitate the study of specific PTMs. For example, by incorporating an alkyne tag onto a molecule that is metabolically incorporated into a specific PTM, such as glycosylation or phosphorylation, researchers can enrich and identify proteins carrying that modification.
The following table outlines emerging proteomic applications for this compound.
| Proteomic Application | This compound Strategy | Research Goal |
| Activity-Based Protein Profiling (ABPP) | Design of alkyne-functionalized activity-based probes. | Identification and quantification of active enzymes in a proteome. |
| Proximity-Labeling Proteomics | Conjugation of proximity-labeling reagents to SNAP-tagged proteins. | Mapping of protein-protein interaction networks and cellular microenvironments. |
| Post-Translational Modification (PTM) Analysis | Metabolic labeling with alkyne-containing precursors for PTMs. | Enrichment and identification of proteins with specific PTMs. |
| Chemical Proteomics | Use of alkyne-derivatized small molecules to pull down protein targets. | Identification of the cellular targets of bioactive small molecules. tandfonline.com |
Innovative Applications in Systems Chemical Biology
Systems chemical biology aims to understand the complex networks of interactions that govern cellular function. This compound provides a powerful tool to perturb and probe these networks with high specificity.
A significant future direction is the development of "orthogonal" labeling strategies, where multiple proteins or cellular components can be simultaneously and independently labeled. acs.org By using this compound in combination with other self-labeling tags like CLIP-tag or HaloTag®, which recognize different substrates, researchers can visualize and track multiple proteins within the same cell. acs.org This allows for the study of complex multi-protein machinery and signaling cascades.
Furthermore, the ability to attach photo-cages or photo-switchable molecules to SNAP-tagged proteins via the alkyne handle opens up possibilities for the precise spatiotemporal control of protein function. iris-biotech.de For instance, a caged inhibitor could be attached to a protein and then released at a specific time and location within the cell using light, allowing for the acute perturbation of a biological process.
The integration of this compound with microfluidic devices and high-throughput screening platforms will also enable the systematic analysis of cellular responses to various stimuli. By labeling specific proteins, researchers can monitor their localization, interactions, and modifications in response to a library of small molecules or genetic perturbations.
Development of Next-Generation this compound Analogs and Reaction Chemistries
Continued innovation in the chemical structure of this compound and the associated click chemistry reactions will further enhance its utility and expand its application range.
One area of active research is the development of new alkyne analogs with improved properties. This includes creating more water-soluble versions to enhance their biocompatibility and reduce non-specific binding, as well as developing strained alkynes for copper-free click chemistry. wur.nl Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates the need for a cytotoxic copper catalyst, making it more suitable for live-cell and in-vivo applications. wur.nlacs.org
Researchers are also exploring alternative "click" reaction chemistries beyond the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) and SPAAC. acs.org These include inverse-electron-demand Diels-Alder reactions and strain-promoted alkyne-nitrone cycloadditions (SPANC), which offer different reaction kinetics and orthogonality. acs.orgresearchgate.net The development of a diverse toolbox of bioorthogonal reactions will allow for more complex multi-labeling experiments. researchgate.net
The table below details some of the next-generation developments for this compound.
| Development Area | Innovation | Advantage |
| Alkyne Analogs | Increased water solubility | Improved biocompatibility, reduced non-specific binding. wur.nl |
| Strained cyclooctynes | Enables copper-free click chemistry (SPAAC) for live-cell applications. wur.nlacs.org | |
| Reaction Chemistries | Inverse-electron-demand Diels-Alder | Orthogonal to azide-alkyne cycloadditions, allowing for multiplexed labeling. acs.org |
| Strain-promoted alkyne-nitrone cycloaddition (SPANC) | Offers tunable reactivity and different reaction kinetics. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
